molecular formula C21H18N4O3 B3006224 N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2-methoxybenzamide CAS No. 847388-03-8

N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2-methoxybenzamide

Katalognummer: B3006224
CAS-Nummer: 847388-03-8
Molekulargewicht: 374.4
InChI-Schlüssel: HSBKPNRYSJYYPE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Eigenschaften

IUPAC Name

N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O3/c1-27-18-7-4-3-6-15(18)20(26)23-16-12-14(8-9-19(16)28-2)17-13-25-11-5-10-22-21(25)24-17/h3-13H,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSBKPNRYSJYYPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2-methoxybenzamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . One common method includes the reaction of halo-carbonyl compounds with 2-aminopyridines . Another approach involves the one-pot condensation of aldehyde, isonitriles, and 2-aminopyridines . These reactions often require catalysts such as copper or iodine and can be carried out under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability of these processes.

Analyse Chemischer Reaktionen

Types of Reactions

N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2-methoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. It may inhibit enzymes or receptors involved in inflammatory processes, viral replication, or cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Chemical Identity :

  • IUPAC Name : 2,6-Difluoro-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzamide
  • Molecular Formula : C${20}$H${14}$F$2$N$4$O$_2$
  • Molecular Weight : 380.355 g/mol
  • Hydrogen Bond Acceptors/Donors: 6/1
  • XLogP : 3.8 (indicating moderate lipophilicity)
  • Synonyms: 862810-87-5, ZINC4033149, BDBM40752 .

Structural Features :

  • A benzamide scaffold substituted with two methoxy groups and a fluorine-containing aromatic ring.
  • The imidazo[1,2-a]pyrimidine moiety contributes to its heterocyclic complexity, enhancing binding interactions with biological targets .
Table 1: Structural and Functional Comparison
Compound Key Structural Differences Biological Target/Activity Therapeutic Potential
N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2-methoxybenzamide Imidazo[1,2-a]pyrimidine core; difluoro substitution on benzamide. Fyn kinase inhibition ; potential MRP1 modulation . Cancer, neurodegenerative disorders.
N-(2,3-dihydro-1H-inden-2-yl)-2-methoxybenzamide () Dihydroindenyl group replaces imidazo[1,2-a]pyrimidine; lacks fluorine. PCSK9 gene suppression. Atherosclerosis (lipid-lowering).
GSK1904529A () Extended structure with piperazine and sulfonyl groups; imidazo[1,2-a]pyridine core. IGF-1R and MRP1 inhibition. Reversal of multidrug resistance in cancer.
Sulpiride () Substituted with sulfonyl and pyrrolidinyl groups; simpler benzamide. Dopamine D2 receptor antagonism. Antipsychotic, gastrointestinal disorders.
5-Bromo-N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-2-methoxybenzamide () Bromo and cyano substitutions; fused benzimidazole-pyrimidine system. Not explicitly stated, but benzimidazole derivatives often target kinases or proteases. Anticancer or antimicrobial applications (speculative).
G856-0283 () Methyl groups replace methoxy; imidazo[1,2-a]pyrimidine retained. Screening compound (specific target undisclosed). Early-stage drug discovery (kinase or GPCR modulation).
Key Findings :

Structural Variations Influence Target Specificity :

  • The imidazo[1,2-a]pyrimidine core in the target compound and G856-0283 () suggests affinity for kinase domains, while imidazo[1,2-a]pyridine in GSK1904529A () correlates with MRP1 inhibition.
  • Electron-withdrawing groups (e.g., fluorine in the target compound) enhance binding to kinases by polar interactions, whereas bulky substituents (e.g., piperazine in GSK1904529A) improve pharmacokinetics .

Therapeutic Divergence: PCSK9 inhibitors like N-(2,3-dihydro-1H-inden-2-yl)-2-methoxybenzamide () focus on cardiovascular disease, contrasting with the target compound’s oncology applications. Sulpiride () exemplifies how minor structural changes (e.g., sulfonyl groups) shift activity from kinase inhibition to CNS targets.

Efficacy and Limitations: The target compound’s moderate lipophilicity (XLogP = 3.8) may limit blood-brain barrier penetration compared to GSK1904529A’s higher complexity and solubility . Bromo/cyano analogs () show enhanced stability but require validation against specific disease models.

Critical Analysis :
  • Contradictions : While links the target compound to Fyn kinase, highlights structurally similar molecules (e.g., GSK1904529A) acting on MRP1 instead. This suggests scaffold versatility but necessitates target-specific optimization.
  • Research Gaps: Limited data exist on the target compound’s in vivo efficacy or toxicity. Comparative studies with G856-0283 () could clarify the role of methoxy vs. methyl substitutions.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.